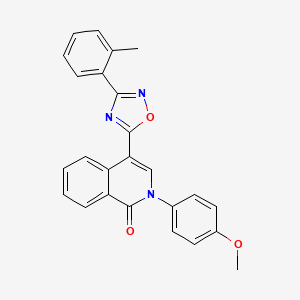
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as Oxadiazole Isoquinoline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline is not fully understood. However, studies have suggested that the compound may inhibit certain enzymes or proteins that are involved in cell proliferation and survival. It has also been suggested that the compound may induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
This compound Isoquinoline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may lead to the inhibition of cell proliferation and survival. The compound has also been found to induce apoptosis in cancer cells by activating certain pathways. Additionally, this compound Isoquinoline has been found to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has also been extensively studied for its potential applications in medicinal chemistry, making it a promising candidate for further research. However, the compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline. One potential direction is to further elucidate the compound's mechanism of action. This could involve studying its interactions with specific enzymes or proteins and identifying the pathways involved in its anticancer and antibacterial activities. Another potential direction is to explore the compound's potential applications in drug development. This could involve synthesizing derivatives of this compound Isoquinoline and testing their efficacy and toxicity in various disease models. Overall, this compound Isoquinoline is a promising compound with potential applications in medicinal chemistry, and further research is needed to fully understand its properties and potential.
Synthesis Methods
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline can be synthesized using various methods, including the reaction of 2-amino-3-methyl-1,4-diphenylisoquinoline with o-tolylisocyanate and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one Isoquinoline has shown potential applications in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antifungal properties. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16-7-3-4-8-19(16)23-26-24(31-27-23)22-15-28(17-11-13-18(30-2)14-12-17)25(29)21-10-6-5-9-20(21)22/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFVOVFAVIISLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902920.png)


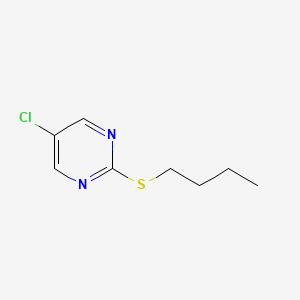

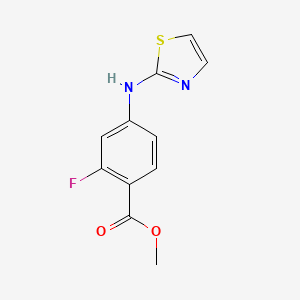
![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
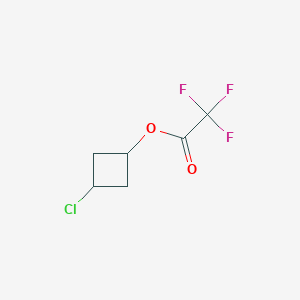
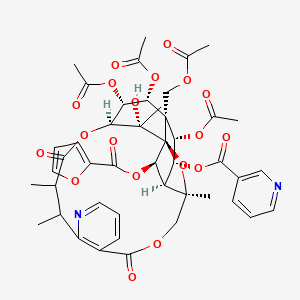
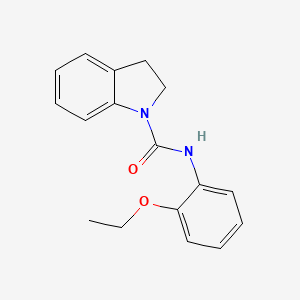
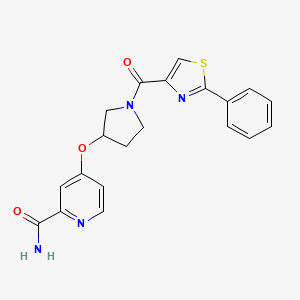

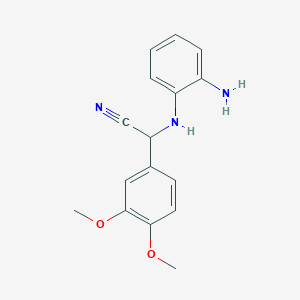
![2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2902942.png)